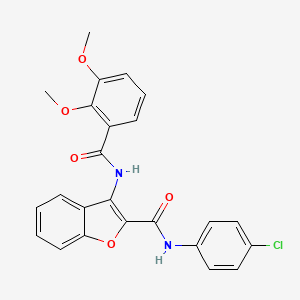

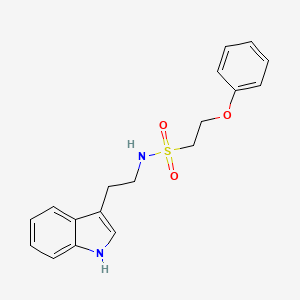

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O10 and its molecular weight is 460.435. The purity is usually 95%.

BenchChem offers high-quality 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antihyperglycemic Agents

Research into coumarin derivatives, which share structural similarities with the specified compound, has demonstrated their potential as antioxidant and antihyperglycemic agents. The synthesis of these derivatives involves Claisen–Schmidt condensation, indicating a promising approach for developing compounds with significant biological activities. Specifically, certain derivatives have shown potent DPPH radical scavenging activity and promising in vivo antihyperglycemic activity, suggesting their utility in managing oxidative stress and diabetes mellitus (Kenchappa et al., 2017).

Catalytic Synthesis of Derivatives

Another area of application involves the catalytic synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This synthesis showcases the use of non-toxic, biodegradable catalysts in producing compounds efficiently. Such methodologies are advantageous for the green synthesis of chromene derivatives, highlighting the importance of environmentally friendly approaches in chemical research (Hazeri et al., 2014).

Photochromic and Redox Properties

The investigation of 2H-pyrano[3,2-c]coumarin derivatives for their photochromic and redox properties provides insights into the potential applications of these compounds in developing materials sensitive to light and oxidation-reduction reactions. Such properties are valuable for creating smart materials and sensors that can respond to environmental changes (Huang et al., 2007).

Synthesis of Naphthopyran and Naphthopyrandione Units

The synthesis of chromene chromium carbene complexes for creating naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products showcases another application. This research demonstrates the utility of chromene derivatives in synthesizing complex molecules with potential applications in material science and drug development (Rawat et al., 2006).

Antimicrobial and Antioxidant Activities

The synthesis and investigation of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides for antimicrobial and antioxidant activities highlight the therapeutic potential of chromene derivatives. These compounds' bioactivities suggest their application in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical research (Hatzade et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one, and the second intermediate is 5,7-dimethoxy-4H-chromen-4-one. These intermediates are synthesized separately and then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl bromide", "4-hydroxycoumarin", "methoxyamine hydrochloride", "sodium hydride", "p-toluenesulfonic acid", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium carbonate", "chloroacetic acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Synthesis of 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one:", "- React 2-hydroxyacetophenone with methoxyamine hydrochloride in the presence of p-toluenesulfonic acid and dimethylformamide to form 2-hydroxyacetophenone oxime.", "- React 2-hydroxyacetophenone oxime with 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl bromide in the presence of sodium hydride and dimethylformamide to form 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one.", "Synthesis of 5,7-dimethoxy-4H-chromen-4-one:", "- React 4-hydroxycoumarin with chloroacetic acid in the presence of sodium hydroxide to form 4-(2-carboxyethyl)coumarin.", "- React 4-(2-carboxyethyl)coumarin with methyl iodide in the presence of sodium carbonate and acetic acid to form 5,7-dimethoxy-4H-chromen-4-one.", "Coupling of intermediates:", "- React 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one with 5,7-dimethoxy-4H-chromen-4-one in the presence of a coupling agent, such as acetic anhydride and sodium acetate, to form 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one." ] } | |

CAS-Nummer |

1173199-68-2 |

Produktname |

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one |

Molekularformel |

C23H24O10 |

Molekulargewicht |

460.435 |

IUPAC-Name |

5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3 |

InChI-Schlüssel |

QUFQJZKVDGOCSA-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone](/img/structure/B2709984.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)